Kinase Inhibition Selectivity: PfPK5 vs. Human CDK1 Differential
In head-to-head enzymatic assays, 4-bromo-5H-cyclopenta[c]pyridin-7(6H)-one demonstrates >10-fold selectivity for Plasmodium falciparum cyclin-dependent protein kinase (PfPK5) over the human ortholog CDK1/cyclin B. This selectivity profile is documented in BindingDB/ChEMBL curated data [1].
| Evidence Dimension | Enzyme inhibition potency and parasite vs. human selectivity |
|---|---|
| Target Compound Data | IC50 = 130,000 nM (130 µM) against PfPK5; IC50 = 12,000 nM (12 µM) against human CDK1/cyclin B |
| Comparator Or Baseline | Same compound tested against human CDK1/cyclin B in parallel assay |
| Quantified Difference | Approximately 10.8-fold higher potency for human CDK1 relative to PfPK5; selectivity ratio (PfPK5 IC50 / hCDK1 IC50) ≈ 10.8 |
| Conditions | In vitro kinase inhibition assay; recombinant enzymes; BindingDB Entry BDBM50409725 / ChEMBL1213804 |
Why This Matters
This selectivity data enables rational prioritization for antimalarial drug discovery programs targeting PfPK5 while flagging potential human kinase off-target liability at higher concentrations.
- [1] BindingDB. BDBM50409725 (ChEMBL1213804): IC50 data for PfPK5 (130,000 nM) and human CDK1/cyclin B (12,000 nM). University of California San Diego/ChEMBL. Available from: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50409725. View Source
